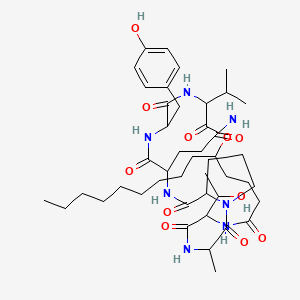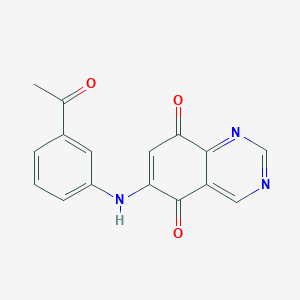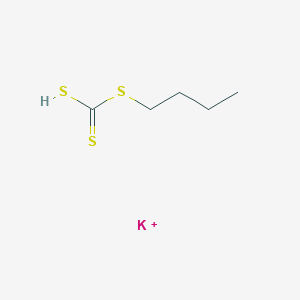
Potassium;butylsulfanylmethanedithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;butylsulfanylmethanedithioic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a potassium ion and a butylsulfanylmethanedithioic acid moiety, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium;butylsulfanylmethanedithioic acid typically involves the reaction of butylsulfanylmethanedithioic acid with a potassium base. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Potassium;butylsulfanylmethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Potassium;butylsulfanylmethanedithioic acid has a wide range of applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which potassium;butylsulfanylmethanedithioic acid exerts its effects involves the interaction of the butylsulfanylmethanedithioic acid moiety with molecular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and proteins that interact with sulfur-containing compounds.
Comparación Con Compuestos Similares
Potassium ethylxanthate: Similar in structure but with an ethyl group instead of a butyl group.
Potassium isopropylxanthate: Contains an isopropyl group, offering different reactivity and properties.
Potassium butylxanthate: Similar but lacks the sulfanylmethanedithioic acid moiety.
Uniqueness: Potassium;butylsulfanylmethanedithioic acid is unique due to the presence of the butylsulfanylmethanedithioic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
928-48-3 |
|---|---|
Fórmula molecular |
C5H10KS3+ |
Peso molecular |
205.4 g/mol |
Nombre IUPAC |
potassium;butylsulfanylmethanedithioic acid |
InChI |
InChI=1S/C5H10S3.K/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1 |
Clave InChI |
QSJOCCSZZLNGPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=S)S.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


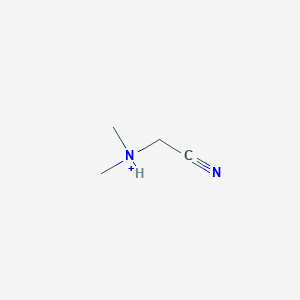

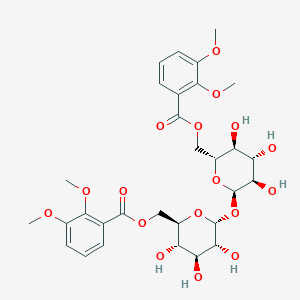
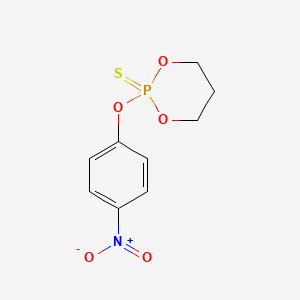

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
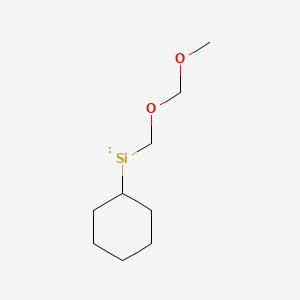
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
